Cas no 2188202-81-3 (1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a structurally complex sulfonamide derivative featuring a piperidine core substituted with a 1,3,4-thiadiazole moiety. The presence of the 4-fluoro-2-methylbenzenesulfonyl group enhances its potential as a bioactive compound, likely exhibiting strong binding affinity in pharmacological or agrochemical applications. The thiadiazole ring contributes to its electron-deficient character, which may improve stability and reactivity in targeted interactions. This compound’s modular design allows for versatility in synthetic pathways, making it a valuable intermediate in medicinal chemistry or material science. Its fluorinated aromatic system further optimizes lipophilicity and metabolic resistance, suggesting utility in drug discovery or specialty chemical development.
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine structure
2188202-81-3 structure
Product Name:1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
CAS No:2188202-81-3
MF:C14H16FN3O3S2
MW:357.423543930054
CID:6318087
PubChem ID:131702420
Update Time:2025-06-08

1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
    • F6574-0948
    • 2188202-81-3
    • 2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
    • 2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
    • AKOS040705727
    • Inchi: 1S/C14H16FN3O3S2/c1-10-8-11(15)2-3-13(10)23(19,20)18-6-4-12(5-7-18)21-14-17-16-9-22-14/h2-3,8-9,12H,4-7H2,1H3
    • InChI Key: HDFKCHRWHQYXBD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)F)(N1CCC(CC1)OC1=NN=CS1)(=O)=O

Computed Properties

  • Exact Mass: 357.06171189g/mol
  • Monoisotopic Mass: 357.06171189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 109Ų

1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine Pricemore >>

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Additional information on 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Introduction to 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS No. 2188202-81-3)

1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 2188202-81-3, belongs to a class of molecules that exhibit promising biological activity, making it a subject of intense research interest. The presence of both a 4-fluoro-2-methylbenzenesulfonyl group and a 1,3,4-thiadiazol-2-yloxy moiety in its molecular framework contributes to its complex reactivity and functionality, which are critical for its role in drug discovery and development.

The 4-fluoro-2-methylbenzenesulfonyl moiety is particularly noteworthy as it introduces both electronic and steric effects that can modulate the compound's interactions with biological targets. Fluorine atoms are well-known for their ability to enhance metabolic stability and binding affinity, which are key factors in the design of effective pharmaceuticals. Additionally, the methyl group at the ortho position provides steric hindrance that can influence the compound's orientation in biological environments, potentially enhancing its selectivity and efficacy.

On the other hand, the 1,3,4-thiadiazol-2-yloxy group adds another layer of complexity to the molecule. Thiadiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this moiety into the piperidine backbone suggests that 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine may exhibit similar pharmacological effects, or perhaps even novel ones due to the unique combination of functional groups.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. These tools have been instrumental in understanding how the structural features of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine contribute to its biological activity. For instance, studies have shown that the fluoro substituent can enhance binding affinity by participating in hydrogen bonding or by influencing the electronic distribution around the molecule. Similarly, the thiadiazol-2-yloxy group may interact with specific amino acid residues in target proteins, modulating their function.

In terms of synthetic chemistry, the preparation of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 4-fluoro-2-methylbenzenesulfonyl chloride and 1,3,4-thiadiazol-2-yl alcohol. These intermediates are then coupled via nucleophilic substitution or other reaction mechanisms to form the final product. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been reported to improve efficiency and selectivity in these transformations.

The pharmacological evaluation of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine has revealed several interesting properties. In vitro studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For example, preliminary data suggest that it may inhibit kinases associated with cancer cell proliferation or enzymes involved in inflammation. These findings are particularly exciting as they highlight the compound's potential as a lead molecule for further drug development.

One area where this compound shows particular promise is in the treatment of neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier and interact with central nervous system targets. The addition of the thiadiazol-2-yloxy group may further enhance this property by improving solubility or stability in biological fluids. Additionally, studies on related compounds have shown that modifications at this position can significantly alter pharmacokinetic profiles, making it a critical parameter to optimize for therapeutic applications.

Another compelling aspect of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is its potential for developing combination therapies. By combining it with other bioactive molecules targeting different disease pathways or mechanisms of action, researchers may be able to achieve synergistic effects that improve treatment outcomes. This approach is particularly relevant in oncology where combination therapies are increasingly recognized as essential for overcoming drug resistance and improving patient survival rates.

The safety profile of any pharmaceutical candidate is paramount before it can be considered for clinical use. Preliminary toxicology studies on 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine have shown that it exhibits moderate toxicity at higher doses but appears relatively well-tolerated at therapeutic levels. Further studies are needed to fully characterize its safety profile and identify any potential long-term risks or side effects. However, these initial findings are encouraging and support its continued development as a potential therapeutic agent.

The regulatory landscape for new drug candidates also plays a significant role in determining their progression through clinical trials and eventual market approval。 Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for safety、efficacy、and quality,which must be met before a drug can be approved for human use。 Given these challenges, companies developing new drugs often invest heavily in preclinical research to gather comprehensive data on their candidates before submitting them for regulatory review。

In conclusion,1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,3,4-thiadiazol - 2 - yloxy)piperidine (CAS No。2188202 - 81 - 3) represents an exciting opportunity for further exploration in pharmaceutical chemistry。 Its unique structural features、potential biological activities、and promising synthetic pathways make it a valuable candidate for drug development。 As research continues to uncover more about its properties,it is likely that this compound will play an important role in addressing unmet medical needs across various therapeutic areas。

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